molecular formula C16H24O B12617804 4-[1-(3,3-Dimethylcyclohexyl)ethylidene]cyclohex-2-en-1-one CAS No. 917892-90-1

4-[1-(3,3-Dimethylcyclohexyl)ethylidene]cyclohex-2-en-1-one

Cat. No.: B12617804
CAS No.: 917892-90-1
M. Wt: 232.36 g/mol
InChI Key: WPYYMZIBFBEEEJ-UHFFFAOYSA-N
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Description

4-[1-(3,3-Dimethylcyclohexyl)ethylidene]cyclohex-2-en-1-one is a chemical compound with the molecular formula C16H24O It is characterized by its unique structure, which includes a cyclohexenone ring substituted with a 3,3-dimethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3,3-Dimethylcyclohexyl)ethylidene]cyclohex-2-en-1-one typically involves the reaction of cyclohexanone with 3,3-dimethylcyclohexylmethanol under acidic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the condensation and dehydration steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-throughput screening and process optimization techniques can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3,3-Dimethylcyclohexyl)ethylidene]cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexenone ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted cyclohexenone derivatives.

Scientific Research Applications

Applications in Fragrance and Flavor Industries

Flavoring Agents : The compound is utilized as a flavoring agent due to its pleasant aroma profile. It can impart fruity or floral notes to food products and beverages. Its use in flavoring is supported by its compatibility with various food matrices.

Fragrance Components : In the fragrance industry, 4-[1-(3,3-Dimethylcyclohexyl)ethylidene]cyclohex-2-en-1-one serves as a key ingredient in perfumes and scented products. Its ability to blend well with other aromatic compounds makes it valuable for creating complex fragrance profiles.

Case Studies

  • Synthesis of Novel Fragrance Compounds :
    Researchers have explored the synthesis of derivatives of this compound to enhance its olfactory properties. For instance, modifications to the cyclohexene structure have led to new compounds with improved stability and scent profiles suitable for long-lasting fragrances.
  • Biological Activity Studies :
    Studies have investigated the biological activities of this compound and its derivatives. Preliminary findings suggest potential antioxidant properties that could be harnessed in cosmetic formulations aimed at skin protection.
  • Chemical Reaction Mechanisms :
    The compound has been used as a model substrate in various chemical reactions to study reaction mechanisms involving cycloalkenes. These studies provide insights into reaction pathways that can be applied to synthesize other valuable chemical entities.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies/Findings
Flavoring AgentsUsed for imparting fruity/floral notes in food and beveragesFlavor compatibility studies
Fragrance ComponentsKey ingredient in perfumes; contributes to complex scent profilesCase studies on synthetic derivatives
Biological ActivityInvestigated for antioxidant propertiesPreliminary biological activity studies
Chemical SynthesisModel substrate for studying reaction mechanismsResearch on cycloalkene reactions

Mechanism of Action

The mechanism of action of 4-[1-(3,3-Dimethylcyclohexyl)ethylidene]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on enzymes or receptors, altering their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(3,3-Dimethylcyclohexyl)ethylidene]cyclohexanone
  • 4-[1-(3,3-Dimethylcyclohexyl)ethylidene]cyclohex-3-en-1-one
  • 4-[1-(3,3-Dimethylcyclohexyl)ethylidene]cyclohex-4-en-1-one

Uniqueness

4-[1-(3,3-Dimethylcyclohexyl)ethylidene]cyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of the cyclohexenone ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

The compound 4-[1-(3,3-Dimethylcyclohexyl)ethylidene]cyclohex-2-en-1-one (CAS Number: 74128-81-7) is a cyclohexenone derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H24OC_{16}H_{24}O. The structure features a cyclohexene ring with an ethylidene side chain, which is crucial for its biological activity.

PropertyValue
Molecular Weight248.37 g/mol
Melting PointNot available
Boiling PointNot available
SolubilityNot specified

Cytotoxicity

Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound’s structural analogs have shown promising results in inhibiting the proliferation of leukemia cells.

Case Study: Cytotoxic Effects on Leukemia Cells

A study evaluated the cytotoxicity of several derivatives against leukemia cell lines such as K562 and U937. The findings suggested that certain compounds demonstrated higher efficacy compared to established chemotherapeutic agents. Specifically, derivatives with similar structural motifs exhibited IC50 values in the low micromolar range, indicating potent anti-leukemic activity .

The proposed mechanism by which this compound exerts its cytotoxic effects involves the induction of apoptosis in cancer cells. This process is mediated through the activation of caspase pathways and modulation of cell cycle regulators, leading to cell death.

Antioxidant Activity

In addition to cytotoxic effects, some studies have highlighted the antioxidant properties of cyclohexenone derivatives. These compounds can scavenge free radicals and reduce oxidative stress in cells, which may contribute to their protective effects against cancer progression.

Summary of Key Studies

  • Cytotoxic Evaluation : A screening of various cyclohexenone derivatives revealed that those with bulky substituents, such as dimethyl groups, significantly enhanced cytotoxicity against cancer cell lines .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR indicated that modifications at the ethylidene position could lead to variations in biological activity, suggesting avenues for further drug development .
  • Antioxidant Potential : Research also indicated that these compounds could act as effective antioxidants, providing a dual mechanism for cancer prevention and treatment .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicitySignificant inhibition of leukemia cells
Apoptosis InductionActivation of caspase pathways
Antioxidant ActivityScavenging of free radicals

Properties

CAS No.

917892-90-1

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

4-[1-(3,3-dimethylcyclohexyl)ethylidene]cyclohex-2-en-1-one

InChI

InChI=1S/C16H24O/c1-12(13-6-8-15(17)9-7-13)14-5-4-10-16(2,3)11-14/h6,8,14H,4-5,7,9-11H2,1-3H3

InChI Key

WPYYMZIBFBEEEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCC(=O)C=C1)C2CCCC(C2)(C)C

Origin of Product

United States

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